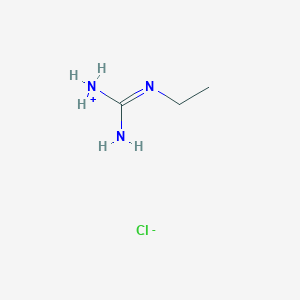![molecular formula C8H12O B7949005 (Z)-9-oxabicyclo[6.1.0]non-4-ene](/img/structure/B7949005.png)
(Z)-9-oxabicyclo[6.1.0]non-4-ene
Descripción general
Descripción
(Z)-9-oxabicyclo[6.1.0]non-4-ene is a useful research compound. Its molecular formula is C8H12O and its molecular weight is 124.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Z)-9-oxabicyclo[6.1.0]non-4-ene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-9-oxabicyclo[6.1.0]non-4-ene including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Transannular O-Heterocyclization : The iodine-assisted oxirane ring expansion of 9-oxabicyclo[6.1.0] non-4-en-2-ols and 9-oxabicyclo[6.1.0] non-4-en-2-one leads to the formation of 10-oxabicyclo nonane skeletons. The stereo- and regioselectivity of this process were studied, providing insights into tricyclic oxonium ion intermediates (Álvarez et al., 1990).
Halofluorination Reactions : In halofluorination reactions using N-halosuccinimides and triethylamine tris-hydrofluoride, 9-oxabicyclo[6.1.0]non-4-ene yields endo, endo-2-halo-6-fluoro-9-oxabicyclo[3.3.1.]nonane as the main product, indicating the potential for synthesizing complex fluorinated structures (Haufe et al., 1990).
Comparative Reactivity Studies : A comparative study showed the reactivity of 9-oxabicyclo[6.1.0] non-4-ene in comparison to aziridine, revealing unique reaction pathways with different reagents (Alvernhe et al., 1986).
Photoreactivity and Synthesis : The synthesis of 9-oxabicyclo[4.2.1]Nona-2,4,7-trien by UV light irradiation in the presence of Fe(CO)5 has been explored. This process involves a skeletal rearrangement, offering a method for synthesizing complex organic structures (Aumann & Averbeck, 1975).
Synthesis of Cyclic Ethers : Cyclic ethers have been synthesized from 9-oxabicyclo[6.1.0]non-4-ene through a bromine-assisted epoxide ring expansion, demonstrating the compound's utility in organic synthesis (Davies et al., 1986).
Epoxide Ring-Opening Reactions : The intramolecular bromonium ion-assisted epoxide ring-opening of 9-oxabicyclo[6.1.0]non-4-ene has been investigated, revealing novel ways to produce bicyclo ethers and understanding the reactivity of oxonium ions (Bonney et al., 2011).
Gold-Catalyzed Synthesis : A gold-catalyzed stereoselective synthesis method for 9-oxabicyclo[3.3.1]nona-4,7-dienes has been developed, showcasing the potential for metal-catalyzed reactions involving this compound (Teng et al., 2010).
Propiedades
IUPAC Name |
9-oxabicyclo[6.1.0]non-4-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-2-4-6-8-7(9-8)5-3-1/h1-2,7-8H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFPXWMSGJXUFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(O2)CCC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Epoxycyclooctene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



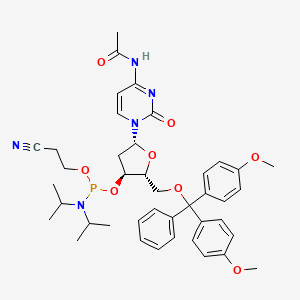

![[4-(Methoxycarbonyl)thiophen-2-yl]boronic acid](/img/structure/B7948947.png)
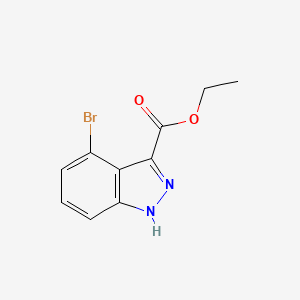
![Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B7948956.png)

![Tris[N,N-bis(trimethylsilyl)amide]erbium(III)](/img/structure/B7948972.png)

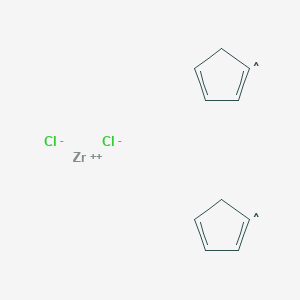
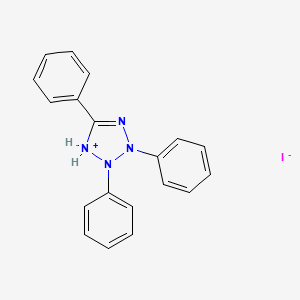

![Diazanium;3-ethyl-2-[(3-ethyl-6-sulfonato-1,3-benzothiazol-2-ylidene)hydrazinylidene]-1,3-benzothiazole-6-sulfonate](/img/structure/B7949024.png)
